molecular formula C15H27IN2OSi B1428511 1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo- CAS No. 1257997-18-4

1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-

Cat. No. B1428511
Key on ui cas rn: 1257997-18-4
M. Wt: 406.38 g/mol
InChI Key: KWCGEMFGHPBCDL-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

A mixture of trans-4-(4-Iodo-pyrazol-1-yl)-cyclohexanol (Compound 137 D, 1.00 g, 3.42 mmol), tert-butyldimethylsilyl chloride (1.03 g, 6.85 mmol), 4-dimethylaminopyridine (80 mg, 0.7 mmol), 1H-imidazole (699 mg, 10.3 mmol) and DCM (20 mL, 300 mmol) was stirred room temperature for 20 min. The material was transferred to a separatory funnel, extracting with DCM and sat. NaHCO3. The organic layer was dry-loaded onto silica gel for column chromatography, eluting with 3% EtOAc/hexanes. The fractions containing the pure product were concentrated in vacuo to afford the title compound as clear oil. 1H NMR (400 MHz, DMSO-d6): δ=0.05 (s, 6 H), 0.86 (s, 9 H), 1.33-1.47 (m, 2 H), 1.70-1.91 (m, 4 H), 1.96 (d, J=11.9 Hz, 2 H), 3.58-3.75 (m, 1 H), 4.11-4.21 (m, 1 H), 7.49 (s, 1 H), 7.92 (s, 1 H).MS (ES+): m/z=407.05 [MH+]. HPLC: tR=3.22 min (polar—5 min, ZQ3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
699 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][N:5]([C@H:7]2[CH2:12][CH2:11][C@H:10]([OH:13])[CH2:9][CH2:8]2)[CH:6]=1.[Si:14](Cl)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15].N1C=CN=C1.C(Cl)Cl>CN(C)C1C=CN=CC=1>[C:17]([Si:14]([CH3:16])([CH3:15])[O:13][CH:10]1[CH2:9][CH2:8][CH:7]([N:5]2[CH:6]=[C:2]([I:1])[CH:3]=[N:4]2)[CH2:12][CH2:11]1)([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=NN(C1)[C@@H]1CC[C@H](CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=NN(C1)[C@@H]1CC[C@H](CC1)O
Name
Quantity
1.03 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
699 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
80 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracting with DCM and sat. NaHCO3
WASH
Type
WASH
Details
eluting with 3% EtOAc/hexanes
ADDITION
Type
ADDITION
Details
The fractions containing the pure product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1CCC(CC1)N1N=CC(=C1)I)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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